
Di(propan-2-yl)azanide;nitrosooxidanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(propan-2-yl)azanide;nitrosooxidanium is a chemical compound with the molecular formula C6H14N.HNO2. . This compound is characterized by its unique structure, which includes a nitroso group and an azanide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di(propan-2-yl)azanide;nitrosooxidanium typically involves the reaction of diisopropylamine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{(CH}_3\text{)_2CHNH}_2 + \text{HNO}_2 \rightarrow \text{(CH}_3\text{)_2CHNHNO}_2 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Di(propan-2-yl)azanide;nitrosooxidanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: It can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Di(propan-2-yl)azanide;nitrosooxidanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of Di(propan-2-yl)azanide;nitrosooxidanium involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, affecting cellular processes and signaling pathways. The azanide group can interact with nucleophiles, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Diisopropylamine: A precursor in the synthesis of Di(propan-2-yl)azanide;nitrosooxidanium.
Nitrous Acid: Another precursor used in the synthesis.
Diisopropylammonium Tetrazolide: A compound with similar structural features and reactivity.
Uniqueness
This compound is unique due to its combination of a nitroso group and an azanide group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
3129-93-9 |
|---|---|
Fórmula molecular |
C6H16N2O2 |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
di(propan-2-yl)azanide;nitrosooxidanium |
InChI |
InChI=1S/C6H14N.HNO2/c1-5(2)7-6(3)4;2-1-3/h5-6H,1-4H3;(H,2,3)/q-1;/p+1 |
Clave InChI |
SZUDODPIJJNRQR-UHFFFAOYSA-O |
SMILES canónico |
CC(C)[N-]C(C)C.N(=O)[OH2+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,6-Dioxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexylidene]-iminoazanium](/img/structure/B14160358.png)
![Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate](/img/structure/B14160360.png)
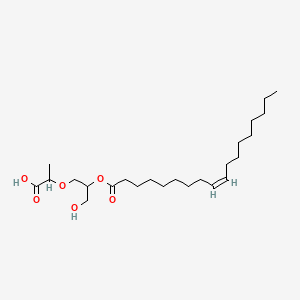
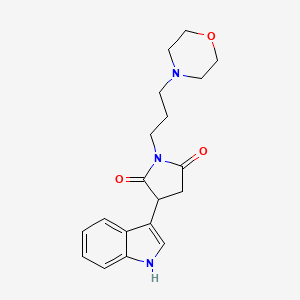

![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)

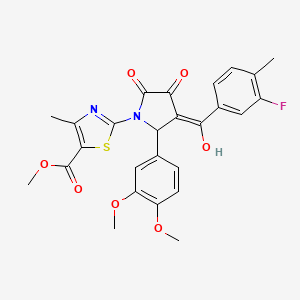
![N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide](/img/structure/B14160414.png)
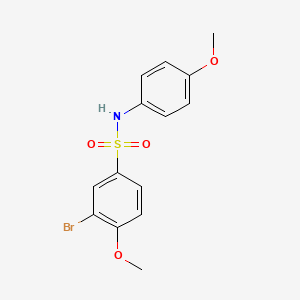
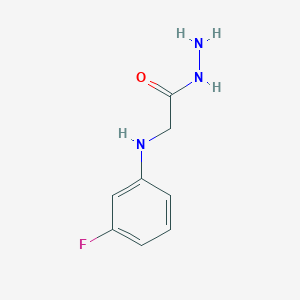
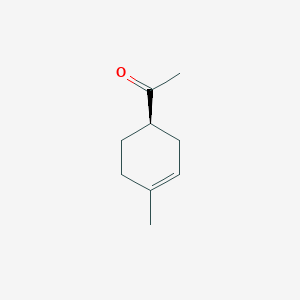
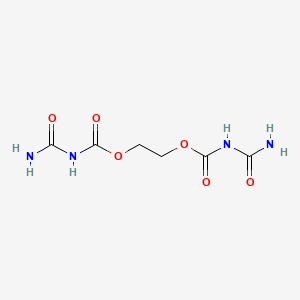
![(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B14160459.png)
